molecular formula C16H17N3O6 B5139409 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5139409
M. Wt: 347.32 g/mol
InChI Key: VBSJWLNNGNQUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as NPB, is a pyrimidine derivative with potential applications in various fields of science. NPB has been widely studied due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis, or programmed cell death, in cancer cells. 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. The anticancer activity of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may be attributed to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce oxidative stress and DNA damage in cancer cells. 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is highly reactive and can form adducts with other molecules, which may affect its biological activity.

Future Directions

There are several future directions for the research on 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the potential of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a photosensitizer for photodynamic therapy. Another direction is to evaluate the potential of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as an antifungal and antibacterial agent. Further studies are also needed to elucidate the mechanism of action of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its molecular targets. In addition, the development of new synthetic methods for 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may lead to the discovery of new derivatives with enhanced biological activities.
Conclusion
In conclusion, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative with potential applications in various fields of science. The synthesis method of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized and improved over the years. 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications as an anticancer, antifungal, and antibacterial agent. The mechanism of action of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have shown that it can induce apoptosis and inhibit the growth of cancer cells. 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the investigation of its potential as a photosensitizer and the development of new synthetic methods for the compound.

Synthesis Methods

The synthesis of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 5-nitro-2-propoxybenzaldehyde and 1,3-dimethylbarbituric acid in the presence of a catalyst such as piperidine or pyridine. The reaction yields 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid with a high purity. The synthesis method of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields of science. In the field of material science, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. In the field of medicinal chemistry, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been evaluated for its potential as an anticancer agent. 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an antifungal and antibacterial agent. In addition, 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

1,3-dimethyl-5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-4-7-25-13-6-5-11(19(23)24)8-10(13)9-12-14(20)17(2)16(22)18(3)15(12)21/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSJWLNNGNQUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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